(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of thiazolidine, pyrido[1,2-a]pyrimidine, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine derivative with a pyrido[1,2-a]pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The process may also incorporate green chemistry principles, such as the use of microwave-assisted synthesis, to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
- Ethyl 4-({[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
- Ethyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
Uniqueness
What sets (5Z)-3-ETHYL-5-{[7-METHYL-2-(MORPHOLIN-4-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry .
Properties
Molecular Formula |
C19H20N4O3S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N4O3S2/c1-3-22-18(25)14(28-19(22)27)10-13-16(21-6-8-26-9-7-21)20-15-5-4-12(2)11-23(15)17(13)24/h4-5,10-11H,3,6-9H2,1-2H3/b14-10- |
InChI Key |
WRYMFAQGWORQLI-UVTDQMKNSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)/SC1=S |
SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCOCC4)SC1=S |
Origin of Product |
United States |
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